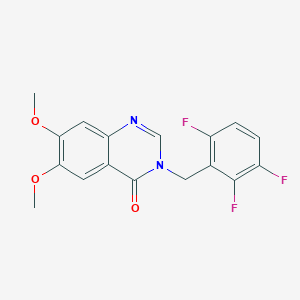![molecular formula C14H15N3O2S B3801874 3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B3801874.png)
3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4(3H)-quinazolinone
Descripción general
Descripción
Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They reveal various medicinal properties such as analgesic, anti-inflammatory, anticancer activities, as well as antimicrobial activity .
Synthesis Analysis
The synthesis of quinazolinones is usually classified into three categories based on the substitution patterns of the ring system: 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone . The most common approach involves amidation of 2-aminobenzoic acid derivatives .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Chemical reactions of 4(3H)-quinazolinone derivatives include the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .Mecanismo De Acción
Target of Action
AKOS034518453, also known as CCG-341123, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival . The compound’s action on this pathway suggests potential applications in cancer therapeutics .
Mode of Action
CCG-341123 acts by binding specifically to the Nuclear Localization Signal (NLS) of MRTF-A/B , a key component of the RhoA pathway . This binding prevents the interaction between MRTF-A/B and importin α/β1, inhibiting the nuclear import of MRTF-A/B . This action effectively disrupts the RhoA pathway, leading to changes in the transcriptional responses of the pathway .
Biochemical Pathways
The RhoA pathway is involved in the regulation of gene transcription. By inhibiting this pathway, CCG-341123 affects the expression of genes that are regulated by the RhoA pathway . This can lead to downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s ability to inhibit the rhoa pathway suggests that it can effectively reach its target within cells
Result of Action
CCG-341123 has been shown to inhibit Rho-dependent invasion by PC-3 prostate cancer cells . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line (A375M2) compared with the parental cell line (A375) . These results suggest that CCG-341123 can have significant molecular and cellular effects through its action on the RhoA pathway .
Propiedades
IUPAC Name |
3-(2-oxo-2-thiomorpholin-4-ylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(16-5-7-20-8-6-16)9-17-10-15-12-4-2-1-3-11(12)14(17)19/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGBHJSFDCIROS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[(5-isopropylisoxazol-3-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3801793.png)

![N-[2-(acetylamino)phenyl]-2-{methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}acetamide](/img/structure/B3801816.png)
![2-methyl-4-[3-(1,2-oxazinan-2-ylcarbonyl)phenyl]-3-butyn-2-ol](/img/structure/B3801817.png)
![2-[3-(4'-methoxy-2'-methyl-3-biphenylyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B3801820.png)

![methyl 5-[2-(3-fluorobenzyl)-4-morpholinyl]-5-oxopentanoate](/img/structure/B3801840.png)
![4-(4-chlorophenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]butanamide](/img/structure/B3801841.png)

![3-fluoro-2-[3-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B3801858.png)
![6-methoxy-N-[1-(4-morpholin-4-ylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B3801864.png)
![2-[3-(4-chlorophenyl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B3801870.png)
![N-(4-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenyl)acetamide](/img/structure/B3801883.png)
![3-(1H-benzimidazol-2-yl)-N-[(3R,5S)-5-(hydroxymethyl)-1-methylpyrrolidin-3-yl]benzamide](/img/structure/B3801891.png)
